The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone is a complex organic molecule with significant implications in pharmaceutical chemistry. It is categorized under the class of piperidine derivatives, which are known for their diverse biological activities. The compound's structural complexity arises from the presence of multiple aromatic rings and functional groups that contribute to its pharmacological properties.
This compound is often referenced in the context of pharmaceutical research, particularly as an impurity in drugs like loperamide hydrochloride. Its molecular formula is and it has a molecular weight of approximately 643.64 g/mol . The compound is cataloged under the CAS number 1426322-82-8, indicating its unique identification in chemical databases.
The compound falls under the category of antidiarrheals, primarily due to its association with loperamide, a widely used medication for treating diarrhea. Its chemical structure suggests potential interactions with various biological targets, making it relevant for further pharmacological studies.
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone typically involves multi-step organic reactions. These may include:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of intermediates.
The molecular structure of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone features:
The compound's structural data can be represented using various notations:
OC1(CCN(CCC(C(=O)N2CCC(O)(CC2)c3ccc(Cl)cc3)(c4ccccc4)c5ccccc5)CC1)c6ccc(Cl)cc6
InChI=1S/C38H40Cl2N2O3/c39-33-15-11-29(12-16-33)36(44)19-24-41(25-20-36)26-23-38(31-7-3-1-4-8-31,32-9-5-2-6-10-32)35(43)42
The chemical behavior of this compound can be evaluated through various reactions:
Reactions involving this compound require careful consideration of reaction conditions to avoid side reactions or degradation of sensitive functional groups.
The mechanism of action for compounds like 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone typically involves interaction with neurotransmitter receptors or enzymes in biological systems:
Pharmacological studies are necessary to elucidate specific binding affinities and inhibitory constants for target receptors.
Key physical properties include:
Chemical properties encompass:
Relevant data indicate that careful handling is required to maintain integrity during storage and use .
The compound has potential applications in:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: